Cas no 338962-72-4 (2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile)

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile 化学的及び物理的性質
名前と識別子
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- 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile
- 2-(4-CYANOPIPERIDINO)ISOPHTHALONITRILE
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- MDL: MFCD00106379
2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB300310-1 g |
2-(4-Cyanopiperidino)isophthalonitrile; . |
338962-72-4 | 1 g |
€1,312.80 | 2023-07-20 | ||
Key Organics Ltd | 5M-731-5G |
2-(4-cyanopiperidino)isophthalonitrile |
338962-72-4 | >90% | 5g |
£3080.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652389-1mg |
2-(4-Cyanopiperidin-1-yl)isophthalonitrile |
338962-72-4 | 98% | 1mg |
¥546.00 | 2024-05-18 | |
Key Organics Ltd | 5M-731-5MG |
2-(4-cyanopiperidino)isophthalonitrile |
338962-72-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 5M-731-0.5G |
2-(4-cyanopiperidino)isophthalonitrile |
338962-72-4 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 5M-731-1MG |
2-(4-cyanopiperidino)isophthalonitrile |
338962-72-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
abcr | AB300310-1g |
2-(4-Cyanopiperidino)isophthalonitrile; . |
338962-72-4 | 1g |
€1312.80 | 2025-02-27 | ||
A2B Chem LLC | AI72972-1mg |
2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile |
338962-72-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Ambeed | A920973-1g |
2-(4-Cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile |
338962-72-4 | 90% | 1g |
$611.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652389-5mg |
2-(4-Cyanopiperidin-1-yl)isophthalonitrile |
338962-72-4 | 98% | 5mg |
¥537.00 | 2024-05-18 |
2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrileに関する追加情報
Professional Introduction to 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile (CAS No. 338962-72-4)
2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique chemical structure and its CAS number 338962-72-4, represents a promising candidate for further exploration in drug development. The molecular framework of this compound incorporates several key functional groups, including cyano and amine moieties, which contribute to its potential biological activity and reactivity.
The< strong>cyano groups in the molecule are particularly noteworthy as they can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, which are commonly employed in the synthesis of more complex molecules. Additionally, the presence of a piperidine ring in the structure suggests that this compound may exhibit favorable pharmacokinetic properties, including improved solubility and bioavailability. These characteristics make it an attractive scaffold for the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those containing nitrogen-rich rings like piperidine. Piperidine derivatives have been widely studied for their role in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer. The< strong>4-cyanopiperidin-1-yl moiety in 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile is particularly intriguing as it may serve as a versatile pharmacophore for designing molecules with targeted biological activity.
The benzene-1,3-dicarbonitrile moiety further enhances the complexity and potential utility of this compound. The nitrile groups can act as electron-withdrawing substituents, influencing the electronic properties of the molecule and potentially modulating its interaction with biological targets. This structural feature has been exploited in numerous drug candidates to improve binding affinity and selectivity. Moreover, the presence of multiple nitrile groups provides multiple sites for functionalization, allowing for the creation of derivatives with tailored properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile with greater accuracy. These tools have been instrumental in identifying potential lead compounds for further experimental validation. For instance, virtual screening studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. Such findings underscore the importance of< strong>2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile as a starting point for medicinal chemistry investigations.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic aromatic substitution reactions to introduce the piperidine moiety and cyanation reactions to incorporate the nitrile groups. Advances in synthetic methodologies have made it possible to achieve these transformations more efficiently and on a larger scale, facilitating further exploration of its pharmacological properties.
In conclusion, 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile (CAS No. 338962-72-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and predicted biological activity make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the development of novel therapeutic agents that address unmet medical needs.
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